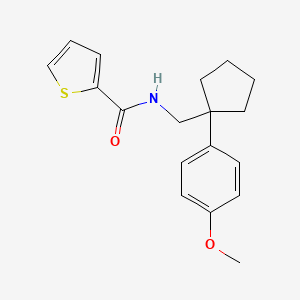

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

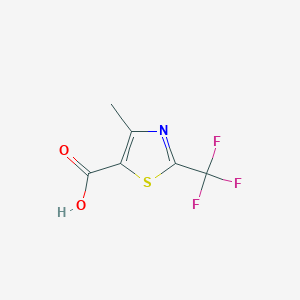

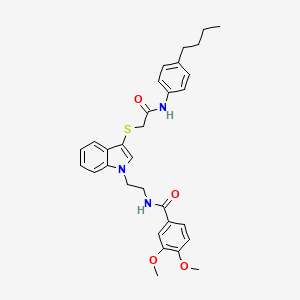

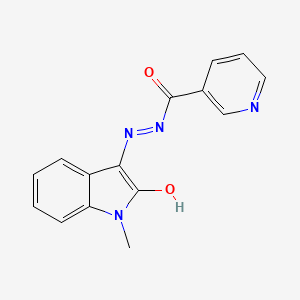

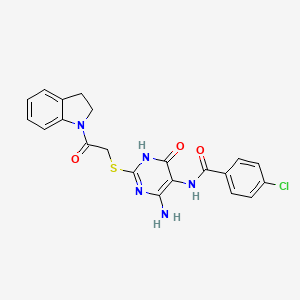

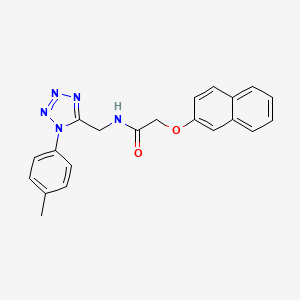

“N-((1-(4-methoxyphenyl)cyclopentyl)methyl)thiophene-2-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . The compound also includes a methoxyphenyl group and a cyclopentylmethyl group .

Synthesis Analysis

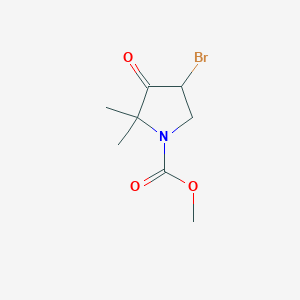

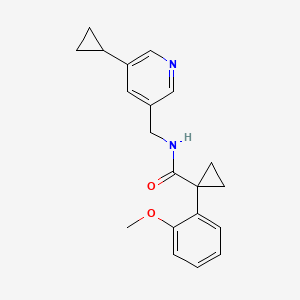

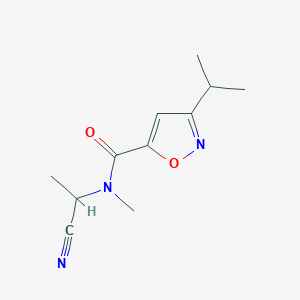

The synthesis of such a compound could involve several steps. The thiophene ring could be synthesized using various methods, such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The methoxyphenyl group could be introduced through a nucleophilic substitution reaction . The cyclopentylmethyl group could be synthesized by methylation of cyclopentanol or by the addition of methanol to cyclopentene .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The thiophene ring would contribute to the aromaticity of the molecule . The methoxyphenyl group would add to the polarity of the molecule, and the cyclopentylmethyl group would add to its steric bulk .Chemical Reactions Analysis

This compound could undergo a variety of chemical reactions. The thiophene ring could undergo electrophilic aromatic substitution reactions . The methoxy group on the phenyl ring could be replaced by other groups through nucleophilic substitution reactions . The cyclopentylmethyl group could undergo reactions typical of alkyl groups .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. It would likely be a solid at room temperature, given its molecular weight . Its solubility would depend on the polarity of the solvent .Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Activities

Thiophene-3-carboxamide derivatives have been studied for their antibacterial and antifungal properties. These compounds, including structures similar to N-((1-(4-methoxyphenyl)cyclopentyl)methyl)thiophene-2-carboxamide, demonstrate activity against a range of microbial species due to their ability to interact with bacterial and fungal cellular structures, potentially inhibiting growth and proliferation (Vasu, K. Nirmala, D. Chopra, S. Mohan, J. Saravanan, 2005).

Role in Intramolecular Diels–Alder Reactions

The thiophene nucleus has been utilized as a diene or dienophile in intramolecular Diels–Alder reactions. This demonstrates the versatility of thiophene derivatives in synthetic organic chemistry for constructing complex and cyclic structures. Such reactions are crucial for the synthesis of various cyclic compounds, which can have implications in developing new pharmaceuticals and materials (G. Himbert, H.‐J. Schlindwein, G. Maas, 1990).

Mass Spectrometry Studies

Research on N-arylthiophenecarboxamides and their mass spectrometry behavior has shown that these compounds can undergo specific rearrangements to form phenol radical ions. This is significant for understanding the mass spectrometric behavior of thiophene carboxamides, which can aid in the structural elucidation of similar compounds and in the development of new analytical techniques (Leopoldo Ceraul, P. D. Maria, M. Ferrugia, S. Foti, R. Saletti, D. Spinelli, 1995).

Potential Radiotracer Applications

The synthesis and radiolabeling of thiophene-2-carboxamide derivatives for D3 receptor imaging with PET highlight the relevance of thiophene carboxamides in developing diagnostic tools in nuclear medicine and neurology. Such compounds can be optimized for selective binding to receptors in the brain, aiding in the diagnosis and study of neurological disorders (B. Kuhnast, H. Valette, L. Besret, et al., 2006).

Solvent-Free Synthesis

Research on solvent-free synthesis techniques for thiophene-3-carboxamide derivatives showcases advancements in green chemistry. These methods minimize the use of hazardous solvents, providing an environmentally friendly approach to synthesizing thiophene derivatives, which can have various applications in drug development and materials science (G. Thirunarayanan, K. Sekar, 2013).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2S/c1-21-15-8-6-14(7-9-15)18(10-2-3-11-18)13-19-17(20)16-5-4-12-22-16/h4-9,12H,2-3,10-11,13H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCUXSBDTYKASD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Methoxypyridin-3-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2817721.png)

![3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)propan-1-ol](/img/structure/B2817722.png)

![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde](/img/structure/B2817734.png)

![4-[(4-Bromophenoxy)methyl]aniline](/img/structure/B2817735.png)